



An In-depth Technical Guide to the Spectroscopic Data of 2-Methoxyadamantane

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Compound of Interest		
Compound Name:	2-Methoxyadamantane	
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Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of **2-methoxyadamantane**. Due to the limited availability of direct experimental spectroscopic data for **2-methoxyadamantane** in public databases, this document presents a detailed analysis based on comparative data from the closely related and well-characterized adamantane derivatives: **1-methoxyadamantane** and **2-adamantanol**. The guide includes tabulated summaries of ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy data for these reference compounds. Furthermore, a plausible synthetic route for **2-methoxyadamantane** via the Williamson ether synthesis is proposed, complete with a detailed experimental protocol. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of the spectroscopic properties of substituted adamantanes.

Introduction

Adamantane and its derivatives are of significant interest in medicinal chemistry and materials science due to their rigid, cage-like structure, which imparts unique physicochemical properties. The precise characterization of these molecules is crucial for their application. **2-Methoxyadamantane**, a derivative with a methoxy group at a secondary carbon of the adamantane cage, is a compound of interest for which detailed spectroscopic data is not



readily available. This guide aims to fill this gap by providing a predictive and comparative analysis of its expected spectroscopic signatures.

The spectroscopic data of the parent adamantane molecule, 1-methoxyadamantane, and 2-adamantanol are presented to serve as a robust baseline for understanding the influence of the substituent and its position on the spectroscopic properties.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for adamantane, 1-methoxyadamantane, and 2-adamantanol. This information is critical for predicting the spectral features of **2-methoxyadamantane**.

Table 1: ¹H NMR Spectroscopic Data

Compound	Chemical Shift (δ) ppm	Multiplicity	Assignment
Adamantane[1][2]	1.87	broad singlet	CH ₂
1.75	broad singlet	СН	
1- Methoxyadamantane	~3.2	singlet	OCH₃
~2.1	broad singlet	CH (bridgehead)	
~1.6-1.8	multiplet	CH ₂	-
2-Adamantanol[3][4]	~3.8	broad singlet	СН-ОН
~2.1	broad singlet	CH (bridgehead)	
~1.5-1.9	multiplet	CH ₂	-
~1.5	singlet	ОН	-

Table 2: 13C NMR Spectroscopic Data



Compound	Chemical Shift (δ) ppm	Assignment
Adamantane[5][6]	37.85	СН
28.46	CH ₂	
1-Methoxyadamantane[7]	~73.0	C-OCH₃
~48.0	OCH ₃	
~40.0	CH (bridgehead)	_
~36.0	CH ₂	
~31.0	CH ₂	
2-Adamantanol[8][9]	~72.0	СН-ОН
~38.0	CH (bridgehead)	
~36.0	CH ₂	_
~32.0	CH ₂	_
~27.0	CH ₂	_

Table 3: Mass Spectrometry Data

Compound	Molecular Formula	Molecular Weight	Key Fragments (m/z)
Adamantane[2]	C10H16	136.23	136 (M+), 135, 93, 79
1- Methoxyadamantane[7][10][11]	C11H18O	166.26	166 (M+), 135, 109, 93
2-Adamantanol[9][12]	C10H16O	152.23	152 (M+), 134, 95, 79

Table 4: Infrared (IR) Spectroscopy Data



Compound	Key Absorptions (cm ⁻¹)	Assignment
Adamantane[13]	~2900-2850	C-H stretch
~1450	CH ₂ bend	
1-Methoxyadamantane	~2900-2850	C-H stretch
~1100	C-O stretch	
2-Adamantanol[14][15]	~3600-3200 (broad)	O-H stretch
~2900-2850	C-H stretch	
~1050	C-O stretch	

Predicted Spectroscopic Data for 2-Methoxyadamantane

Based on the data from the reference compounds, the following spectroscopic characteristics are predicted for **2-methoxyadamantane**:

- ¹H NMR: A singlet for the methoxy protons (OCH₃) is expected around 3.3 ppm. The proton on the carbon bearing the methoxy group (CH-OCH₃) would likely appear as a broad singlet around 3.5-3.7 ppm. The remaining adamantane protons would appear as complex multiplets in the 1.5-2.2 ppm region.
- ¹³C NMR: The carbon attached to the methoxy group (C-OCH₃) is predicted to have a chemical shift in the range of 75-80 ppm. The methoxy carbon (OCH₃) should appear around 50 ppm. The bridgehead and methylene carbons of the adamantane cage would have shifts similar to those in 2-adamantanol.
- Mass Spectrometry: The molecular ion (M+) peak is expected at m/z 166. Key fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z 135, and further fragmentation of the adamantyl cation.
- Infrared (IR) Spectroscopy: The spectrum would be dominated by C-H stretching vibrations around 2900-2850 cm⁻¹. A strong C-O stretching absorption, characteristic of ethers, is expected around 1100-1050 cm⁻¹.



Experimental Protocols

The Williamson ether synthesis is a reliable method for the preparation of ethers from an alcohol and an alkyl halide.[16][17][18] In this proposed protocol, 2-adamantanol is deprotonated with a strong base to form the corresponding alkoxide, which then reacts with an alkylating agent such as methyl iodide.

Materials:

- 2-Adamantanol
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Anhydrous tetrahydrofuran (THF)
- Methyl iodide (CH₃I)
- Saturated aqueous ammonium chloride (NH₄Cl)
- Diethyl ether
- Anhydrous magnesium sulfate (MgSO₄)

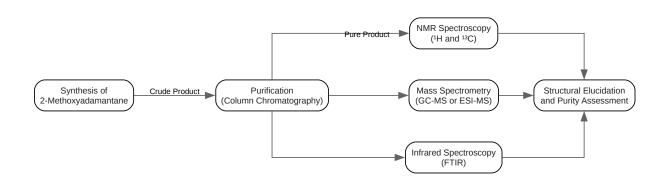
Procedure:

- To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-adamantanol (1.0 eq).
- Add anhydrous THF to dissolve the 2-adamantanol.
- Under a nitrogen atmosphere, carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
- Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.



- Allow the reaction to warm to room temperature and stir for 12-18 hours.
- Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
- Extract the aqueous layer with diethyl ether (3 x 50 mL).
- Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
- Filter and concentrate the organic phase under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 2-methoxyadamantane.

The characterization of a synthesized adamantane derivative like **2-methoxyadamantane** would follow a standard analytical workflow to confirm its structure and purity.



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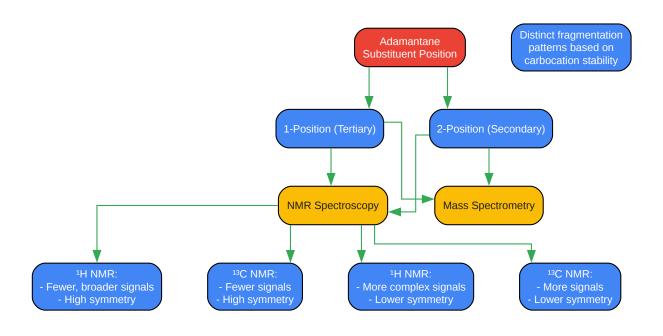
Figure 1. General experimental workflow for the synthesis and spectroscopic characterization of **2-methoxyadamantane**.

Logical Relationships in Spectroscopic Analysis

The substitution pattern on the adamantane cage significantly influences the resulting spectroscopic data. The distinction between a substituent at the tertiary (bridgehead) position



(C1) and the secondary position (C2) is a key analytical challenge.



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Figure 2. Logical diagram illustrating the influence of substituent position on the spectroscopic analysis of adamantane derivatives.

Conclusion

While direct experimental spectroscopic data for **2-methoxyadamantane** is not readily found in the public domain, a comprehensive understanding of its expected spectral characteristics can be achieved through a comparative analysis of related adamantane derivatives. This guide provides the necessary tabulated data for adamantane, 1-methoxyadamantane, and 2-adamantanol, along with a plausible and detailed synthetic protocol. The included diagrams of the experimental workflow and the logical relationships in spectroscopic analysis serve to aid researchers in the synthesis and characterization of **2-methoxyadamantane** and other substituted adamantane compounds. The predictive data herein should serve as a valuable resource for the identification and structural elucidation of this and similar molecules.



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- To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Data of 2-Methoxyadamantane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15285362#spectroscopic-data-of-2-methoxyadamantane]



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